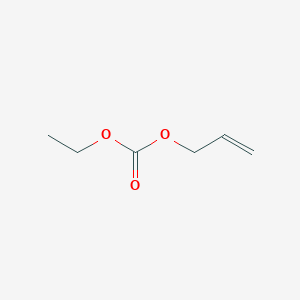










|
REACTION_CXSMILES
|
[CH2:1]([OH:4])[CH:2]=[CH2:3].N1C=CC=CC=1.[C:11](Cl)(=[O:15])[O:12][CH2:13][CH3:14].Cl>CCCCCC.C1COCC1>[C:11](=[O:15])([O:12][CH2:13][CH3:14])[O:4][CH2:1][CH:2]=[CH2:3]
|


|
Name
|
|
|
Quantity
|
469 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)O
|
|
Name
|
|
|
Quantity
|
693 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
797 g
|
|
Type
|
reactant
|
|
Smiles
|
C(OCC)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|


|
Type
|
CUSTOM
|
|
Details
|
With stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A reactor equipped with a stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
thermometer and reflux condenser
|
|
Type
|
CUSTOM
|
|
Details
|
was controlled at −5° C
|
|
Type
|
ADDITION
|
|
Details
|
After the completion of dropwise addition
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
|
Type
|
WASH
|
|
Details
|
washed with water, whereupon the hexane layer
|
|
Type
|
CUSTOM
|
|
Details
|
was separated
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|
|
Type
|
CUSTOM
|
|
Details
|
collecting a fraction
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(OCC=C)(OCC)=O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 81% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |